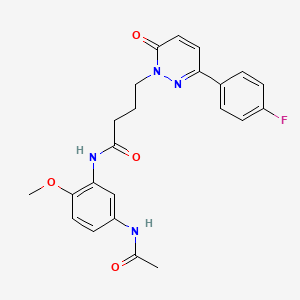

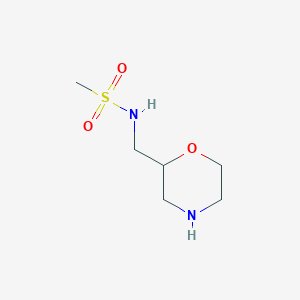

N-(morpholin-2-ylmethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(morpholin-2-ylmethyl)methanesulfonamide” is a chemical compound with the CAS Number: 1153762-77-6 . It has a molecular weight of 194.25 . The compound is stored at temperatures below -10°C and is available in powder form .

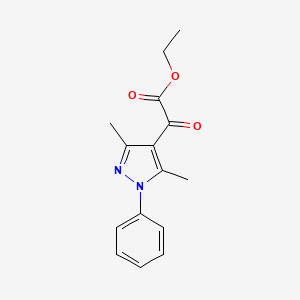

Molecular Structure Analysis

The InChI code for “N-(morpholin-2-ylmethyl)methanesulfonamide” is1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(morpholin-2-ylmethyl)methanesulfonamide” is a powder that is stored at temperatures below -10°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the search results.Aplicaciones Científicas De Investigación

1. Catalysis in Organic Synthesis

The use of methanesulfonic acid/morpholine systems, including compounds related to N-(morpholin-2-ylmethyl)methanesulfonamide, has been explored in the solvent-free condensations of ketones with malononitrile. This process facilitates the preparation of ylidenemalononitriles, offering good yields and short reaction times, demonstrating its utility in organic synthesis (Góra et al., 2009).

2. Metal Mediated Inhibition Studies

Quinolinyl sulfonamides, which are structurally similar to N-(morpholin-2-ylmethyl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) in various studies. These compounds exhibit different inhibitory potencies depending on the metal ion present in the enzyme, highlighting their potential in biochemical research (Huang et al., 2006).

3. Molecular Conformation and Chemical Shift Studies

Research has been conducted on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, which are closely related to N-(morpholin-2-ylmethyl)methanesulfonamide. These studies provide insights into the structural and electronic properties of these compounds (Karabacak et al., 2010).

4. Antimicrobial Activity

The compound 4-(Phenylsulfonyl) morpholine, part of the same class as N-(morpholin-2-ylmethyl)methanesulfonamide, has been studied for its antimicrobial properties. It demonstrated modulating activity against multidrug-resistant strains of various bacteria and fungi, indicating its potential in the field of antimicrobial research (Oliveira et al., 2015).

5. Synthesis of N-Heterocycles

N-(morpholin-2-ylmethyl)methanesulfonamide-related compounds have been utilized in the synthesis of 6- and 7-membered N-heterocycles. This demonstrates the compound's usefulness in the synthesis of complex organic structures, which is essential in drug discovery and materials science (Matlock et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N-(morpholin-2-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPJMCQRXUJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CNCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)

![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)